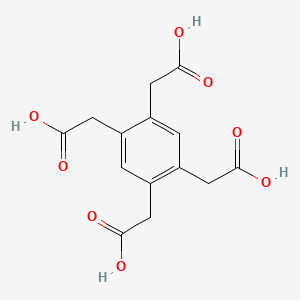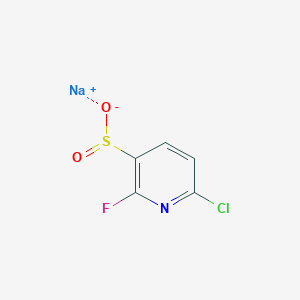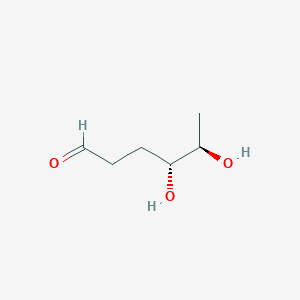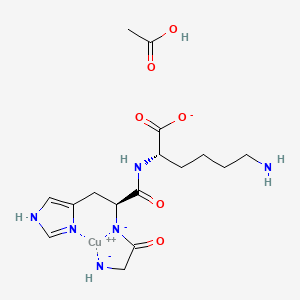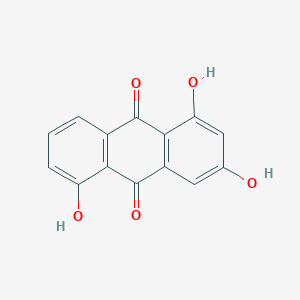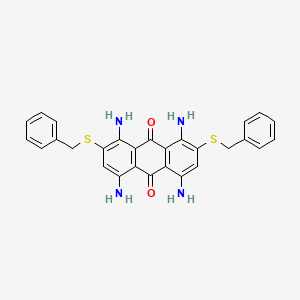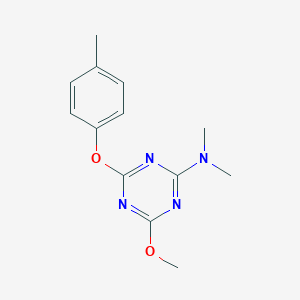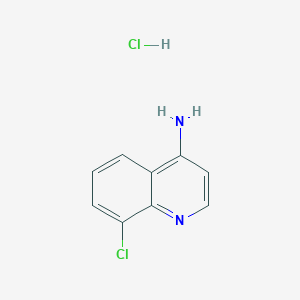
8-Chloroquinolin-4-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloroquinolin-4-aminehydrochloride is a derivative of quinoline, a nitrogen-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinolin-4-aminehydrochloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline compounds with chlorinating agents under controlled conditions . The reaction conditions often require the use of solvents and catalysts to facilitate the chlorination process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloroquinolin-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Aplicaciones Científicas De Investigación
8-Chloroquinolin-4-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-Chloroquinolin-4-aminehydrochloride involves its interaction with molecular targets in biological systems. The compound can inhibit the action of enzymes or interfere with cellular processes, leading to its therapeutic effects. For example, similar compounds like chloroquine inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin and ultimately killing the parasite .
Comparación Con Compuestos Similares
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial compound that shares structural similarities with 8-Chloroquinolin-4-aminehydrochloride.
Clioquinol: A compound with antimicrobial properties, structurally related to quinoline derivatives
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 8-position of the quinoline ring differentiates it from other quinoline derivatives and contributes to its specific reactivity and applications .
Propiedades
Número CAS |
114306-28-4 |
|---|---|
Fórmula molecular |
C9H8Cl2N2 |
Peso molecular |
215.08 g/mol |
Nombre IUPAC |
8-chloroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-5H,(H2,11,12);1H |
Clave InChI |
YIJSFAJPPJTEON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=C1)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


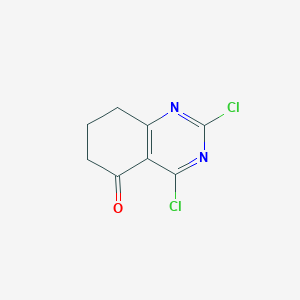

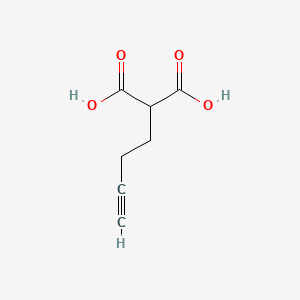
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
